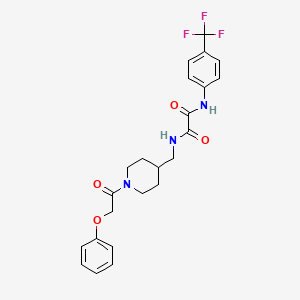

![molecular formula C14H11FN2O2S2 B3004103 3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 896686-02-5](/img/structure/B3004103.png)

3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, also known as FBT, is a compound that has been of interest to the scientific community for its potential use in various fields.

Aplicaciones Científicas De Investigación

Cardiovascular and Hypertensive Effects

1,2,4-Benzothiadiazine 1,1-dioxides, which include the compound , are well known for their cardiovascular and hypertensive effects . They have been used in the treatment of various cardiovascular diseases due to their ability to lower blood pressure .

ATP-Sensitive Potassium Channel Openers

These compounds also act as ATP-sensitive potassium channel openers . This activity is similar to their pyridyl analogs, the 1,2,4-pyridothiadiazine 1,1-dioxides . Opening these channels can have various therapeutic effects, including protection against ischemic injury in the heart and brain .

Inhibition of Insulin Release

The opening of ATP-sensitive potassium channels by these compounds results in the inhibition of insulin release . This could potentially be used in the treatment of conditions like hyperinsulinemia .

Enzyme Inhibition

Compounds of this group are known to inhibit certain enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . This makes them potential candidates for the treatment of diseases like gout, hepatitis C, and diabetic complications, respectively .

Antimicrobial Activity

Benzothiadiazine 1,1-dioxides constitute an important class of cyclic sulfonamides with broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis . This makes them potential candidates for the development of new antimicrobial drugs .

Anticancer Activity

Some of these compounds have shown reasonable or moderate anticancer activity toward human cancer cell lines, such as HCT-116, MCF-7, and HeLa . This suggests that they could potentially be developed into new anticancer drugs .

Tuberculostatic Activity

In addition to their antimicrobial activity, these compounds have also shown tuberculostatic activity . This makes them potential candidates for the development of new drugs for the treatment of tuberculosis .

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel carbimidate-derived 1,2,4-benzothiadiazine 1,1-dioxides and 1,2,4-pyridothiadiazine 1,1-dioxides with different heterocyclic rings at the 3-position . These novel derivatives could potentially have their own unique therapeutic applications .

Mecanismo De Acción

Target of Action

The primary targets of 1,2,4-Benzothiadiazine 1,1-dioxides, a group to which the compound belongs, are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Mode of Action

The compound interacts with its targets, primarily ATP-sensitive potassium channels, leading to their opening . This action results in the inhibition of insulin release . Additionally, compounds of this group are known to inhibit certain enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .

Biochemical Pathways

The opening of ATP-sensitive potassium channels affects the insulin secretion pathway, resulting in inhibited insulin release . The inhibition of enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase also impacts various biochemical pathways, altering the normal functioning of these enzymes .

Result of Action

The compound’s action results in a variety of effects at the molecular and cellular levels. Its ability to open ATP-sensitive potassium channels leads to inhibited insulin release . Furthermore, its inhibitory effects on certain enzymes can alter the normal functioning of cells .

Propiedades

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2S2/c15-11-5-3-4-10(8-11)9-20-14-16-12-6-1-2-7-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLSRAUTARMBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004022.png)

![N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B3004024.png)

![3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3004026.png)

![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)

![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)

![2-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B3004032.png)

![8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline](/img/structure/B3004033.png)

![4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3004035.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3004038.png)

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3004042.png)